molecular formula C11H12N2O3S B5879555 3-[(Acetylcarbamothioyl)amino]-2-methylbenzoic acid

3-[(Acetylcarbamothioyl)amino]-2-methylbenzoic acid

Cat. No.: B5879555
M. Wt: 252.29 g/mol
InChI Key: ZOLLWTABJTUNCI-UHFFFAOYSA-N
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Description

3-[(Acetylcarbamothioyl)amino]-2-methylbenzoic acid is an organic compound with a complex structure that includes an acetylcarbamothioyl group attached to an amino group, which is further connected to a methylbenzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Acetylcarbamothioyl)amino]-2-methylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acetylation of 2-methylbenzoic acid, followed by the introduction of the carbamothioyl group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

3-[(Acetylcarbamothioyl)amino]-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.

    Substitution: The amino and acetyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Scientific Research Applications

3-[(Acetylcarbamothioyl)amino]-2-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-[(Acetylcarbamothioyl)amino]-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Acetylamino)carbonothioyl]amino-2-methylbenzoic acid
  • 2-Methyl-3-[(acetylcarbamothioyl)amino]benzoic acid
  • 3-[(Carbamothioyl)amino]-2-methylbenzoic acid

Uniqueness

3-[(Acetylcarbamothioyl)amino]-2-methylbenzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(acetylcarbamothioylamino)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-6-8(10(15)16)4-3-5-9(6)13-11(17)12-7(2)14/h3-5H,1-2H3,(H,15,16)(H2,12,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLLWTABJTUNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=S)NC(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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